N-[2-(4-fluorophenyl)-2-pyrrolidin-1-ylethyl]-1-(3-phenylpropyl)triazole-4-carboxamide
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Overview
Description
N-[2-(4-fluorophenyl)-2-pyrrolidin-1-ylethyl]-1-(3-phenylpropyl)triazole-4-carboxamide is a complex organic compound that features a pyrrolidine ring, a fluorophenyl group, and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-2-pyrrolidin-1-ylethyl]-1-(3-phenylpropyl)triazole-4-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrolidones.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives.
Formation of the Triazole Ring: The triazole ring is typically formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.
Coupling Reactions: The final step involves coupling the pyrrolidine and triazole intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation: Pyrrolidones and other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[2-(4-fluorophenyl)-2-pyrrolidin-1-ylethyl]-1-(3-phenylpropyl)triazole-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-2-pyrrolidin-1-ylethyl]-1-(3-phenylpropyl)triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular interactions are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.
Triazole Derivatives: Compounds like 1,2,3-triazoles and 1,2,4-triazoles.
Uniqueness
N-[2-(4-fluorophenyl)-2-pyrrolidin-1-ylethyl]-1-(3-phenylpropyl)triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity . This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-pyrrolidin-1-ylethyl]-1-(3-phenylpropyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN5O/c25-21-12-10-20(11-13-21)23(29-14-4-5-15-29)17-26-24(31)22-18-30(28-27-22)16-6-9-19-7-2-1-3-8-19/h1-3,7-8,10-13,18,23H,4-6,9,14-17H2,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZLDWQQLNGPAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C2=CN(N=N2)CCCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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